molecular formula C4H3BrClF3 B1266210 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene CAS No. 374-25-4

4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene

Cat. No.: B1266210
CAS No.: 374-25-4
M. Wt: 223.42 g/mol
InChI Key: VULPFOSLGWWARI-UHFFFAOYSA-N
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Scientific Research Applications

4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene involves the reaction of 1,1,2-trifluoro-2-butene with hydrogen bromide (HBr) under controlled conditions . The reaction typically takes place at an appropriate temperature and pressure to ensure the desired product is obtained. The reaction can be represented as follows:

C4H5F3+HBrC4H3BrClF3+H2\text{C}_4\text{H}_5\text{F}_3 + \text{HBr} \rightarrow \text{C}_4\text{H}_3\text{BrClF}_3 + \text{H}_2 C4​H5​F3​+HBr→C4​H3​BrClF3​+H2​

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques, such as distillation and chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and chlorine) in the compound can be substituted with other functional groups using appropriate reagents.

    Addition Reactions: The double bond in the compound allows for addition reactions with electrophiles and nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Addition Reactions: Reagents like hydrogen chloride (HCl) or hydrogen bromide (HBr) can be used for addition reactions.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogen exchange reactions can yield compounds like 4-iodo-3-chloro-3,4,4-trifluorobut-1-ene, while addition reactions can produce dihalogenated derivatives .

Mechanism of Action

The mechanism of action of 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene involves its reactivity with various molecular targets. The halogen atoms in the compound can participate in nucleophilic substitution reactions, where nucleophiles attack the carbon atoms bonded to the halogens. Additionally, the double bond in the compound allows for electrophilic addition reactions, where electrophiles add to the carbon-carbon double bond .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of three different halogen atoms (bromine, chlorine, and fluorine) in its structure. This unique combination of halogens imparts distinct reactivity and properties to the compound, making it valuable for specific applications in organic synthesis and polymer chemistry .

Properties

IUPAC Name

4-bromo-3-chloro-3,4,4-trifluorobut-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrClF3/c1-2-3(6,7)4(5,8)9/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VULPFOSLGWWARI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C(F)(F)Br)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80870521
Record name 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene
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Molecular Weight

223.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374-25-4
Record name 1-Butene, 4-bromo-3-chloro-3,4,4-trifluoro-
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Record name 374-25-4
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Record name 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene
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Record name 374-25-4
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Synthesis routes and methods

Procedure details

A supply of BCTFB was obtained by reacting ethylene with dibrominated CTFE in 1,1,1,3,3-pentafluorobutane at 120° C. for 4 hours using a mixture of tert-butyl peroxypivalate (TBPPi, 3 mol %) and 2,5-bis(tert-butylperoxy)-2,5-dimethylhexane (Trigonox 101, 4.5 mol %) as radical initiators, with the resulting structure being Br—CF2—CFCl—CH2—CH2—Br after distillation under vacuum. This was dehydrochlorinated with KOH in refluxing methanol for 15 hours, forming Br—CF2—CFCl—CH═CH2 (BCTFB). Successful radical copolymerization of CTFE (96 mol % in the feed) with BCTFB initiated by TBPPi (2 mol % with respect to both monomers) was carried out at 74° C. in a 100 mL autoclave. The 19F NMR spectrum of the obtained polymer is shown in FIG. 7.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene
Reactant of Route 2
4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene
Reactant of Route 3
4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene
Reactant of Route 4
4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene
Reactant of Route 5
4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene
Reactant of Route 6
4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene

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